GSK2850163

IRE1α Kinase Inhibition Unfolded Protein Response

GSK2850163 is a highly selective, small-molecule inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a critical sensor of the unfolded protein response (UPR). It functions as a Type III kinase inhibitor, uniquely binding to an allosteric pocket adjacent to the ATP-binding site to inhibit both IRE1α kinase activity (IC50 = 20 nM) and its downstream RNase activity (IC50 = 200 nM).

Molecular Formula C24H29Cl2N3O
Molecular Weight 446.4 g/mol
Cat. No. B560521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2850163
Molecular FormulaC24H29Cl2N3O
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m1/s1
InChIKeyYFDASBFQKMHSSJ-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2850163 IRE1α Inhibitor for Unfolded Protein Response and Cancer Research | Procurement Guide


GSK2850163 is a highly selective, small-molecule inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a critical sensor of the unfolded protein response (UPR). It functions as a Type III kinase inhibitor, uniquely binding to an allosteric pocket adjacent to the ATP-binding site to inhibit both IRE1α kinase activity (IC50 = 20 nM) and its downstream RNase activity (IC50 = 200 nM) [1]. This dual inhibition is driven by a conformational change that locks the kinase in an inactive DFG-out state, a mechanism distinct from Type I and Type II inhibitors, which has been structurally characterized by X-ray crystallography (PDB ID: 4YZ9) [2].

Why Substituting GSK2850163 with Other IRE1 Inhibitors Compromises Research Reproducibility


Not all IRE1α inhibitors are functionally equivalent. GSK2850163 is distinguished by its Type III allosteric binding mode, which produces a unique selectivity and activity profile that cannot be replicated by direct active-site inhibitors (e.g., STF-083010) or Type II inhibitors (e.g., KIRA6, KIRA8) [1]. As demonstrated in head-to-head studies, the effective concentration of GSK2850163 required to inhibit IRE1-dependent viral infection is orders of magnitude lower than that of STF-083010, underscoring that a simple potency comparison is insufficient for experimental design . Substituting with a compound from a different mechanistic class will introduce different off-target effects, varying degrees of RNase inhibition relative to kinase inhibition, and distinct cellular outcomes, thereby jeopardizing data integrity and cross-study comparability.

Quantitative Differentiation of GSK2850163: A Comparative Analysis of IRE1α Inhibitors


Inhibitory Mechanism and Potency: GSK2850163 vs. KIRA8 and 4μ8C in IRE1α Kinase Activity

In a direct ADP-Glo™ assay measuring IRE1α kinase activity, GSK2850163 exhibited an IC50 of 7.53 µM [1]. This was compared to the Type II inhibitor 4μ8C (IC50 = 5.96 µM) and the pan-kinase inhibitor staurosporine (IC50 = 0.41 µM) under identical conditions [1]. The functional difference is not potency but mechanism: GSK2850163 is a Type III allosteric inhibitor that uniquely stabilizes a DFG-out inactive conformation, as confirmed by X-ray crystallography (PDB 4YZ9), a binding mode distinct from both Type I ATP-competitive and Type II inhibitors [2]. This mechanistic difference translates to a unique selectivity profile and functional outcome in cellular assays.

IRE1α Kinase Inhibition Unfolded Protein Response Mechanism of Action

Functional Cellular Activity: GSK2850163 vs. KIRA6 and STF083010 in Viral Infection Models

In a head-to-head functional assay, the concentration of each inhibitor required to block IRE1-dependent viral replication was determined in two cell lines. In Caco-2 cells, effective inhibition was achieved with 1 µM GSK2850163, compared to 300 nM KIRA6 and 100 µM STF083010 . In SNB19 and SH-SY5Y neuronal cells, the effective concentrations were 500 nM for GSK2850163, 100 nM for KIRA6, and 50 µM for STF083010 . While KIRA6 is the most potent in this assay, GSK2850163 is 50- to 100-fold more effective than the direct RNase inhibitor STF083010. The choice between GSK2850163 and KIRA6 depends on the specific research context; KIRA6 is a Type II inhibitor, whereas GSK2850163 offers a Type III allosteric mechanism.

IRE1α Cellular Assay Viral Infection Functional Comparison

Selectivity Profile: GSK2850163 Demonstrates High Kinome Selectivity Compared to Broad-Spectrum Kinase Inhibitors

GSK2850163 was screened against a broad panel of 284 kinases at a concentration of 10 µM [1]. The compound demonstrated exceptional selectivity, showing only weak inhibition of two off-target kinases: Ron (IC50 = 4.4 µM) and the FGFR1 V561M mutant (IC50 = 17 µM) [1]. This selectivity ratio for the primary target (IRE1α, IC50 = 20 nM) over the nearest off-target (Ron) is 220-fold. This profile contrasts sharply with earlier IRE1 tool compounds like APY29 and sunitinib, which exhibit significant polypharmacology. In comparison, the Type II inhibitor KIRA6 shows good selectivity over a smaller panel of 6 kinases (IC50 >10 µM for ERK2, JNK2, JNK3, PIM1, PAK4, PKA), but its selectivity across a full kinome panel has not been reported .

IRE1α Kinase Selectivity Off-Target Effects Chemical Probe

Validated Research Applications for GSK2850163 Based on Comparative Evidence


Investigating IRE1α Kinase-Dependent vs. Kinase-Independent Signaling

Use GSK2850163 as a chemical probe to dissect the relationship between IRE1α's kinase and RNase activities. Its Type III allosteric mechanism allows it to inhibit RNase activity without directly competing with ATP, enabling studies of kinase conformation's role in downstream signaling that are impossible with Type I or II inhibitors [1]. Contrast results with direct RNase inhibitors like STF-083010 to delineate kinase-dependent effects.

Functional Target Engagement Studies in Cellular Models of Disease

Employ GSK2850163 at 0.5-1 µM to achieve robust inhibition of IRE1α-dependent processes in cell culture. This concentration range has been validated in functional assays for viral replication and cancer cell biology, where it outperforms STF-083010 by 50- to 100-fold . Use KIRA6 as a comparative tool when higher potency (100-300 nM) is required but with a different binding mode (Type II) .

Validation of IRE1α as a Therapeutic Target in Cancer and Inflammation

Utilize GSK2850163 in preclinical models to validate IRE1α as a drug target. Its high kinome selectivity (only 2 off-target hits in a 284-kinase panel) minimizes confounding pharmacology, providing cleaner interpretation of target biology [2]. The availability of an inactive enantiomer (GSK2850163 S-enantiomer) offers a crucial control for target-specific effects, a key advantage for rigorous target validation studies .

Structural Biology Studies of the IRE1α Kinase-Endoribonuclease

GSK2850163 is a validated tool for structural studies of the IRE1α cytoplasmic domain. Its co-crystal structure with phosphorylated IRE1α (PDB 4YZ9) provides a high-resolution template for understanding Type III allosteric inhibition and for guiding structure-based drug design of novel IRE1 modulators [3]. This structural data is not available for many other IRE1 inhibitors.

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